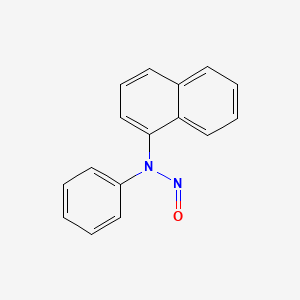

N-naphthalen-1-yl-N-phenylnitrous amide

Description

Overview of Scholarly Significance and Current Research Trajectories

The scholarly significance of N-naphthalen-1-yl-N-phenylnitrous amide appears to be predominantly in the field of analytical chemistry. N-nitroso compounds as a class are considered a "cohort of concern" by regulatory bodies due to their potential as potent genotoxic impurities in pharmaceutical products pharmtech.comnih.gov. The presence of nitrosamine (B1359907) impurities in various drugs has led to widespread product recalls and heightened regulatory scrutiny researchgate.netnih.gov.

Consequently, the primary research trajectory for compounds like this compound is its use as an analytical reference standard. The availability of well-characterized standards is crucial for developing and validating analytical methods to detect and quantify potential N-nitroso impurities in active pharmaceutical ingredients (APIs) and finished drug products. This aligns with findings for structurally related compounds, such as N-methyl-N-(naphthalen-1-ylmethyl)nitrous amide, which is identified as a potential impurity of the drug Terbinafine clearsynth.com. Therefore, current research efforts involving this compound are likely focused on its synthesis, purification, and use in quality control and regulatory compliance within the pharmaceutical industry.

Structural Basis and Nomenclatural Considerations in Academic Literature

The structure of this compound is defined by a central nitrogen atom bonded to three distinct functional groups: a phenyl group (-C6H5), a naphthalen-1-yl group (-C10H7), and a nitroso group (-N=O). The formal name is derived from this arrangement, indicating the substitution on the nitrogen atom of a nitrous amide. An alternative name found in chemical literature is N-(1-Naphtyl)-N-phenylnitrosamine .

A significant structural feature of N-nitrosamines and related compounds is the nature of the bond between the two nitrogen atoms. This N-N bond exhibits considerable double-bond character, which restricts rotation around its axis acanthusresearch.comnih.gov. Because the two organic substituents on the amine nitrogen (phenyl and naphthalenyl) are different, this restricted rotation can lead to the existence of stable rotational isomers, or rotamers (often referred to as cis/trans isomers) acanthusresearch.com. These distinct stereoisomers can potentially be observed and distinguished by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy acanthusresearch.com. The planarity of the Cα-N-N=O moiety is another key structural aspect of this class of compounds nih.gov. The naphthalene (B1677914) component of the molecule consists of a planar, fused two-ring system researchgate.net.

Chemical Compound Data

Table 1: General Chemical Properties

| Property | Value |

|---|---|

| Chemical Name | N-(Naphthalen-1-yl)-N-phenylnitrous amide |

| Synonym | N-(1-Naphtyl)-N-phenylnitrosamine |

| CAS Number | 6341-40-8 achmem.com |

| Molecular Formula | C16H12N2O achmem.com |

| Molecular Weight | 248.28 g/mol achmem.com |

Table 2: Compound Nomenclature

| Compound Name |

|---|

| This compound |

| N-(1-Naphtyl)-N-phenylnitrosamine |

Structure

3D Structure

Propriétés

IUPAC Name |

N-naphthalen-1-yl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFKVRLYIXPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979591 | |

| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-40-8 | |

| Record name | NSC46220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Yl N Phenylnitrous Amide

Advanced Strategies for the Synthesis of N-naphthalen-1-yl-N-phenylnitrous amide and Analogous Nitrosamides

The synthesis of this compound and related nitrosamides involves carefully controlled reactions, primarily focusing on the nitrosation of the corresponding secondary amine precursor. Advances in synthetic methodologies have aimed to improve yields, selectivity, and the environmental footprint of these processes.

Nitrosation Reactions of Secondary Amines and Amides

The most direct route to this compound is the N-nitrosation of its secondary amine precursor, N-phenyl-1-naphthylamine. This reaction is typically achieved by treating the amine with a nitrosating agent. Common nitrosating agents include nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), or other reagents capable of delivering the nitrosonium ion (NO⁺).

The general mechanism for the nitrosation of a secondary amine involves the electrophilic attack of the nitrosonium ion on the lone pair of electrons of the amine nitrogen. This is followed by deprotonation to yield the stable N-nitrosamine. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and to control the reactivity. nih.gov

For the synthesis of this compound, the reaction proceeds as follows:

C₁₀H₇NHC₆H₅ + HNO₂ → C₁₀H₇N(NO)C₆H₅ + H₂O

The efficiency of the nitrosation can be influenced by the reaction conditions, including the pH of the medium and the nature of the nitrosating agent. In strongly acidic solutions, the amine is protonated, which deactivates it towards electrophilic attack. Conversely, the concentration of the active nitrosating species, the nitrosonium ion, is higher in acidic conditions. Therefore, a careful control of pH is crucial for optimal yield.

Multistep Synthetic Routes to Naphthalene- and Phenyl-Substituted Nitrosamides

The synthesis of this compound is inherently a multistep process, beginning with the synthesis of the precursor secondary amine, N-phenyl-1-naphthylamine. Several methods exist for the synthesis of this precursor.

One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-chloronaphthalene (B1664548) or 1-bromonaphthalene) and an amine (aniline). This method is known for its high efficiency and broad substrate scope.

Another classical method is the reaction of 1-naphthylamine (B1663977) with aniline (B41778) in the presence of an acid catalyst at elevated temperatures. For instance, reacting aniline and 1-naphthylamine at temperatures between 195-215 °C with sulfanilic acid as a catalyst can produce N-phenyl-1-naphthylamine in yields of 86-91%, though this process often requires long reaction times. nih.gov Other catalysts such as iodine have also been employed. nih.gov A patented process describes the reaction at 100-400 °C under pressure (above atmospheric to 15 bar) in the presence of catalysts like boron and fluorine-containing compounds, or sulfonic acids, to achieve high yields. nih.gov

Once the N-phenyl-1-naphthylamine precursor is obtained, the final nitrosation step, as described in section 2.1.1, is carried out to yield the target compound, this compound.

Green Chemistry Approaches in Amide Synthesis Precursors

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of amides, which are the precursors to nitrosamides. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

For the synthesis of the precursor N-phenyl-1-naphthylamine, greener alternatives to traditional methods are being explored. One such approach is the direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source. This method can produce diarylamines from organohalides in a one-pot, two-step protocol, offering a more sustainable pathway. researchgate.net

Furthermore, the development of solvent-free or water-based synthetic routes for C-N bond formation is a key area of green chemistry research. These methods reduce the reliance on volatile organic solvents, which are often toxic and contribute to environmental pollution.

Reactivity Profiles and Transformational Pathways

The chemical behavior of this compound is dictated by the presence of the N-nitroso group and the aromatic rings. Its reactivity encompasses aspects of stability, decomposition under various conditions, and its interactions with electrophiles and nucleophiles.

Stability and Chemical Decomposition Kinetics

N-Nitrosamides are generally considered to be reactive molecules. The stability of this compound is influenced by factors such as temperature, light, and pH. In neutral or alkaline solutions, many nitrosamines exhibit relative stability in the dark. However, they are often less stable in acidic solutions and can be sensitive to ultraviolet light. nih.gov

The decomposition of aromatic N-nitrosamines in acidic media is a well-studied phenomenon. One of the most significant reactions is the Fischer-Hepp rearrangement , where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring. wikipedia.orgnih.gov This reaction is typically catalyzed by hydrochloric acid and provides a route to C-nitroso aromatic amines that are not easily accessible through direct nitrosation of the aromatic ring. wikipedia.orgnih.gov The yield of the Fischer-Hepp rearrangement is generally good with HCl, but can be significantly lower with other acids. wikipedia.org

The mechanism of the Fischer-Hepp rearrangement is complex and can involve both intramolecular and intermolecular pathways. Evidence suggests that the reaction proceeds through a protonated nitrosamine (B1359907) intermediate. sci-hub.se The rearrangement is often in competition with denitrosation, the cleavage of the N-NO bond, which regenerates the secondary amine. The ratio of rearrangement to denitrosation products is dependent on the reaction conditions, including the acidity of the medium. rsc.org For N-nitroso-N-methylaniline, the rearrangement can occur even in the presence of nitrous acid traps, suggesting an intramolecular pathway. rsc.org

Kinetic studies on the acid-catalyzed decomposition of N-nitroso-2-arylimidazolines, which share some structural similarities with aromatic nitrosamides, show that the reaction is first-order in both the substrate and the acid concentration. The decomposition can proceed via two competing pathways: denitrosation and hydrolysis of the amidine moiety. The activation parameters for these processes have been determined, with ΔH‡ values of 74 kJ mol⁻¹ for both pathways. rsc.org

| Decomposition Pathway | Rate Constant | Solvent Isotope Effect (kD+/kH+) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

|---|---|---|---|---|

| Denitrosation | kNOH+ | 3.1 | 74 | -48 |

| Amidine Hydrolysis | kAH+ | 3.5 | 74 | -43 |

Electrophilic and Nucleophilic Reaction Pathways of N-Nitrosamides

The N-nitroso group in this compound provides multiple sites for chemical reactions. The molecule can react with both electrophiles and nucleophiles, leading to a variety of chemical transformations.

Electrophilic Reactions: The oxygen atom of the nitroso group is the most basic site and can react with electrophiles. wikipedia.org For example, N-nitrosamines can be O-alkylated with reagents such as trialkyloxonium salts or dimethyl sulfate (B86663) to form O-alkyldiazenium salts. wikipedia.org These resulting cations are themselves electrophilic and can react with nucleophiles, often leading to the recovery of the parent nitrosamine. wikipedia.org

Nucleophilic Reactions: The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. Organolithium and Grignard reagents, for instance, can add to the nitroso-nitrogen to form an unstable intermediate that can undergo further reactions. wikipedia.org

Furthermore, the protons on the carbon atoms alpha to the amine nitrogen in aliphatic nitrosamines can be deprotonated by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanions can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones. wikipedia.org While this compound lacks alpha-protons on its aromatic substituents, this reactivity is a key feature of other nitrosamides.

Denitrosation in acidic solution, as mentioned earlier, is a key nucleophilic reaction pathway where a nucleophile attacks the protonated nitrosamine, leading to the cleavage of the N-NO bond. wikipedia.org The rate of this denitrosation can be accelerated by the presence of nucleophiles such as bromide, thiocyanate (B1210189), and thiourea. wikipedia.org

| Nucleophile | Relative Reactivity (Cl⁻ = 1) |

|---|---|

| Chloride ion | 1 |

| Cysteine | 2 |

| Glutathione | 3 |

| S-Methylcysteine | 35 |

| Bromide ion | 55 |

| Methionine | 65 |

| Thiocyanate ion | 5500 |

| Thiourea | 13000 |

| Methylthiourea | 14250 |

| Iodide ion | 15750 |

Photochemical Reactivity and Radical Intermediates

The photochemistry of N-nitrosamines, including aromatic derivatives like this compound, is primarily characterized by the cleavage of the weak nitrogen-nitrogen (N-N) bond upon absorption of ultraviolet (UV) light. researchgate.netgoogle.com This homolytic scission is the principal photochemical event, leading to the generation of a pair of radical species: a diarylaminyl radical and a nitric oxide radical (•NO).

In acidic environments, the photochemical reaction is believed to proceed through the N-protonated form of the nitrosamine. sci-hub.se This protonation increases the susceptibility of the N-N bond to cleavage, generating a radical cation intermediate. sci-hub.se For this compound, the primary photolysis would thus yield the N-naphthalen-1-yl-N-phenylaminyl radical. The subsequent reactions of this aminyl radical dictate the final products. In the presence of oxygen, photolysis of analogous aromatic nitrosamines, such as N-nitroso-N-methylaniline, has been shown to yield ring-nitrated products and the corresponding nitramine. google.comsemanticscholar.org

The general mechanism for the photolysis of a diarylnitrosamine like this compound can be summarized as follows:

Excitation : The nitrosamine molecule absorbs a photon, promoting it to an excited state.

N-N Bond Homolysis : The excited molecule undergoes cleavage of the N-N bond, forming a diarylaminyl radical and a nitric oxide radical.

Intermediate Reactions : The highly reactive aminyl radical can then undergo several potential reactions, including:

Recombination with nitric oxide.

Reaction with other radical species.

Hydrogen atom abstraction from the solvent.

In the case of aryl nitrosamines, potential rearrangements or reactions with oxygen to form nitrated products. google.comsemanticscholar.org

While the general principles of N-nitrosamine photolysis are well-established, specific quantitative data such as quantum yields and precise product distribution for the photolysis of this compound are not extensively documented in available literature. However, studies on the closely related N-nitrosodimethylamine (NDMA) have reported quantum yields in aqueous solutions to be around 0.3-0.4, indicating that the photolytic cleavage is a relatively efficient process. google.comacs.org

Denitrosation Methodologies and Their Chemical Implications

Denitrosation, the removal of the nitroso (-NO) group, is a fundamental transformation of N-nitrosamines, regenerating the corresponding secondary amine. This reaction is typically acid-catalyzed and can be influenced by the choice of acid, solvent, and the presence of nucleophiles. sci-hub.se

For aromatic nitrosamines such as this compound, denitrosation in acidic media is often in competition with the Fischer-Hepp rearrangement. sci-hub.sewikipedia.org This rearrangement involves the migration of the nitroso group from the nitrogen atom to the para-position of one of the aromatic rings, yielding a C-nitrosoaromatic compound. wikipedia.orgosha.govrsc.org The reaction with hydrochloric acid particularly favors this rearrangement, whereas other acids may lead to different product ratios. wikipedia.org The mechanism is believed to be intramolecular and proceeds via the protonated nitrosamine. sci-hub.sersc.org

Several methodologies have been developed for the effective denitrosation of N-nitrosamines:

Acid-Catalyzed Denitrosation : Treatment with a strong acid cleaves the N-NO bond. The process is reversible, as the liberated nitrosating species can re-nitrosate the secondary amine product. sci-hub.se To drive the reaction to completion, a "nitrite trap" such as urea (B33335), sulfamic acid, or hydrazoic acid is often added to scavenge the nitrosating agent. sci-hub.se

Denitrosation with HBr in Acetic Acid : A widely used and effective method for quantitative denitrosation involves refluxing the nitrosamine with a solution of hydrogen bromide in glacial acetic acid. sci-hub.senih.govgoogle.com This method is employed in the Thermal Energy Analyzer (TEA), a standard instrument for detecting nitrosamines, which measures the chemiluminescence of the nitric oxide released during the reaction. sci-hub.se

Nucleophile-Assisted Denitrosation : The rate of acid-catalyzed denitrosation can be significantly accelerated by the presence of nucleophiles such as bromide, chloride, and thiocyanate ions. rsc.orgacs.org The nucleophile attacks the nitrogen of the protonated nitroso group, facilitating the cleavage of the N-N bond.

Reductive Denitrosation : A newer, milder approach involves the use of ethanethiol (B150549) in the presence of p-toluenesulfonic acid (PTSA). dbpedia.org This method has been shown to be effective for various aryl N-nitrosamines at room temperature, tolerating a broad range of functional groups that might be sensitive to more aggressive, metal-based reducing agents. dbpedia.org

The chemical implication of denitrosation is the regeneration of the parent secondary amine, N-naphthalen-1-yl-N-phenylamine. This transformation is crucial not only for synthetic purposes but also in the context of remediation, given that many N-nitrosamines are potent carcinogens, while their parent amines are often less toxic. sci-hub.se

Interactive Data Table: Kinetic Data for Denitrosation of N-Nitrosodiphenylamine

While specific kinetic data for this compound is scarce, a study on its close analog, N-nitrosodiphenylamine (NDA), in ethanolic hydrogen chloride provides valuable insight. The reaction follows second-order kinetics, and the rate constant for denitrosation is significantly greater than that for the competing Fischer-Hepp rearrangement under these conditions. rsc.org

| Reactant | Conditions | Rate Law | Kinetic Parameter | Value | Observation | Reference |

|---|---|---|---|---|---|---|

| N-Nitrosodiphenylamine (NDA) | Ethanolic HCl | rate = k₂[NDA][HCl] | Second-order rate constant (k₂) | Data not explicitly quantified in source | Denitrosation is reversible. Rate of rearrangement is much less than denitrosation. | rsc.org |

| N-Methyl-N-nitrosoaniline (NMNA) | Ethanolic HCl | rate = k₂[NMNA][HCl] | Second-order rate constant (k₂) | Data not explicitly quantified in source | Reaction is reversible. No catalysis by added Br⁻ or SCN⁻. | rsc.org |

Mechanistic Investigations of N Naphthalen 1 Yl N Phenylnitrous Amide Formation and Reactions

Elucidation of Formation Mechanisms for N-naphthalen-1-yl-N-phenylnitrous amide

The formation of this compound can be envisaged through both biological and chemical routes, each with distinct mechanistic features.

Enzymatic Pathways in Biodegradation Processes

While direct enzymatic synthesis of this compound has not been extensively documented, the biodegradation of related aromatic amines provides insights into potential enzymatic pathways. The biodegradation of N-nitrosamines is a known phenomenon, with various microorganisms capable of metabolizing these compounds. iwaponline.comsintef.nonih.gov For instance, some bacterial strains can degrade N-nitrosamines by utilizing them as a carbon or nitrogen source. iwaponline.comsintef.no The enzymatic machinery in these organisms often involves oxygenases and reductases.

The initial step in the biodegradation of many organic pollutants, including aromatic amines, often involves an oxidation reaction catalyzed by mono- or dioxygenases. In the case of the precursor secondary amine, N-phenyl-1-naphthylamine, microbial enzymes could potentially facilitate its nitrosation. However, a more commonly observed pathway in the environment is the microbial degradation of existing N-nitrosamines. Studies on other nitrosamines have shown that bacteria can cleave the N-N bond, leading to the formation of the corresponding secondary amine and nitrite (B80452). nih.gov Conversely, under specific conditions, microbial activity could contribute to the synthesis of N-nitrosamines from secondary amines and nitrosating agents present in the environment. The enzymatic processes involved are complex and can be influenced by the specific microbial consortia present, as well as environmental factors such as pH and oxygen availability.

Non-Enzymatic Reaction Mechanisms and Pathway Analysis

The most well-established route for the formation of N-nitrosamines is the acid-catalyzed reaction of a secondary amine with a nitrosating agent. veeprho.comucalgary.ca For this compound, the precursor is the secondary amine N-phenyl-1-naphthylamine. The reaction is typically carried out in the presence of nitrous acid (HNO₂), which is often generated in situ from a nitrite salt (e.g., NaNO₂) and a strong acid. veeprho.comucalgary.ca

The reaction mechanism proceeds as follows:

Formation of the Nitrosating Agent: In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides (XNO). nih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-phenyl-1-naphthylamine acts as a nucleophile, attacking the nitrosonium ion.

Deprotonation: The resulting protonated N-nitrosamine intermediate then loses a proton, typically to a solvent molecule, to yield the final product, this compound.

The rate of this reaction is highly dependent on the pH of the medium. While acidic conditions are necessary to generate the active nitrosating species, very low pH can be counterproductive as it leads to the protonation of the secondary amine, reducing its nucleophilicity. nih.gov The reaction can also be catalyzed by other species, such as formaldehyde. nih.gov Furthermore, the synthesis can be achieved under solvent-free conditions using reagents like tert-butyl nitrite. rsc.org

Table 1: Key Steps in the Non-Enzymatic Formation of this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | HNO₂ + H⁺ | H₂O⁺-NO | Protonation of nitrous acid. |

| 2 | H₂O⁺-NO | NO⁺ + H₂O | Formation of the nitrosonium ion. |

| 3 | N-phenyl-1-naphthylamine + NO⁺ | C₁₆H₁₂N(H)NO⁺ | Nucleophilic attack of the amine on the nitrosonium ion. |

| 4 | C₁₆H₁₂N(H)NO⁺ | This compound + H⁺ | Deprotonation to form the final product. |

Detailed Mechanistic Studies of this compound Transformations

Once formed, this compound can undergo various chemical transformations, influenced by factors such as light, heat, and the presence of acids.

Identification and Characterization of Reaction Intermediates

The reactions of N-nitrosamines often proceed through reactive intermediates. A common transformation for aryl-N-nitrosamines is the Fischer-Hepp rearrangement , which occurs under acidic conditions. sci-hub.senih.gov In this intramolecular rearrangement, the nitroso group migrates from the nitrogen atom to the para-position of one of the aromatic rings. For this compound, this could potentially lead to C-nitroso products. The exact mechanism of the Fischer-Hepp rearrangement is complex and can involve both intramolecular and intermolecular pathways. sci-hub.senih.gov

Another important reaction pathway for N-nitrosamines is photolysis . nih.govnih.govacs.org Upon exposure to ultraviolet (UV) light, the relatively weak N-N bond can undergo homolytic cleavage, generating an aminyl radical (C₁₆H₁₂N•) and a nitric oxide radical (•NO). nih.govacs.org These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including recombination or reaction with solvent molecules. In the presence of oxygen, further reactions can lead to the formation of nitramines. researchgate.net

Denitrosation , the cleavage of the nitroso group, is another key transformation that can occur under acidic conditions, often in the presence of a nucleophile or a "nitrite trap" like urea (B33335) or sulfamic acid. sci-hub.se This reaction is essentially the reverse of the formation reaction and regenerates the parent secondary amine, N-phenyl-1-naphthylamine.

Transition State Analysis and Energy Profiles

Computational chemistry provides valuable tools for understanding the mechanisms of N-nitrosamine reactions, including the characterization of transition states and the calculation of reaction energy profiles. For the formation of this compound, theoretical studies on similar systems have shown that the nucleophilic attack of the amine on the nitrosonium ion is the key bond-forming step. rsc.org

In the context of the Fischer-Hepp rearrangement, computational studies can help to elucidate the nature of the transition state and determine whether the reaction proceeds through a concerted or a stepwise mechanism. The energy barrier for the rearrangement would be a critical factor in determining its feasibility compared to other competing reactions like denitrosation.

For photolytic cleavage, quantum mechanical calculations have been employed to study the degradation pathways of N-nitrosamines. nih.govcancer.gov These studies can determine the activation energies for different degradation pathways, such as H-atom abstraction or hydroxyl radical addition, and provide insight into the stability and reactivity of the resulting intermediates. nih.gov

Stereochemical Aspects and Regioselectivity in Chemical Reactions

A significant stereochemical feature of N-nitrosamines is the restricted rotation around the N-N bond due to the partial double bond character arising from resonance. researchgate.netbohrium.com This leads to the existence of E/Z isomers , also known as conformational isomers or rotamers. bohrium.comnih.gov In the case of the unsymmetrical this compound, two distinct isomers are expected to exist, with the nitroso oxygen being either syn or anti to the naphthalene (B1677914) or phenyl group. The relative stability of these isomers is influenced by steric hindrance between the substituents and the nitroso oxygen. bohrium.com These isomers can often be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Regioselectivity is a key consideration in the reactions of this compound. During the Fischer-Hepp rearrangement, the nitroso group could potentially migrate to the phenyl ring or the naphthyl ring. The position of attack (ortho or para) on the chosen ring is also a matter of regioselectivity. Generally, the para-substituted product is favored. sci-hub.se The electronic properties of the phenyl and naphthyl rings, as well as steric factors, will dictate the preferred site of migration. The naphthalene ring system is generally more activated towards electrophilic substitution than the benzene (B151609) ring, suggesting that migration to the naphthyl moiety might be favored. However, steric hindrance from the other aryl group could play a significant role. The regioselectivity of such reactions can be influenced by the reaction conditions, including the nature of the acid catalyst and the solvent. researchgate.net

Table 2: Potential Reactions and Stereochemical Considerations for this compound

| Reaction | Key Features | Potential Products | Stereochemical/Regiochemical Aspects |

| Fischer-Hepp Rearrangement | Acid-catalyzed intramolecular rearrangement. | C-nitroso aromatic compounds. | Regioselective for the para-position of one of the aryl rings. |

| Photolysis | UV light-induced homolytic cleavage of the N-N bond. | Aminyl and nitric oxide radicals, leading to various degradation products. | Formation of radical intermediates. |

| Denitrosation | Acid-catalyzed cleavage of the N-NO bond. | N-phenyl-1-naphthylamine and a nitrosating agent. | Reversible reaction. |

| E/Z Isomerism | Restricted rotation around the N-N bond. | Two stable conformational isomers. | The relative populations of the E and Z isomers depend on steric and electronic factors. |

Advanced Spectroscopic and Structural Characterization Techniques for N Naphthalen 1 Yl N Phenylnitrous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-naphthalen-1-yl-N-phenylnitrous amide in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the compound's connectivity and spatial arrangement.

Given the molecule's structure, the ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl group and the naphthalenyl group would likely appear as distinct multiplets due to spin-spin coupling. The specific chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group and the anisotropic effects of the aromatic rings.

The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon environments. The carbon atoms of the phenyl and naphthalenyl rings would resonate in the characteristic aromatic region (approximately δ 110-150 ppm). The chemical shifts of the carbons directly attached to the nitrogen atom would be particularly informative.

Two-dimensional NMR techniques are crucial for unambiguous assignments. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks within the phenyl and naphthalenyl systems. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity between the phenyl, naphthalenyl, and nitroso groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.6 | Multiplets |

| Naphthalenyl-H | 7.4 - 8.2 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Phenyl C | 120 - 130 |

| Naphthalenyl C | 122 - 135 |

| C-N (ipso-carbons) | 140 - 150 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Mapping

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 248.28 g/mol . google.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Electron ionization (EI) would likely lead to extensive fragmentation. A key fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond. For this compound, this would be expected to result in the loss of the nitroso group (•NO, 30 Da), leading to the formation of the corresponding secondary amine radical cation. Other potential fragmentations include the loss of the entire phenyl or naphthalenyl group.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to produce a prominent protonated molecule [M+H]⁺ or a molecular ion M⁺•, which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the parent ion would be used to systematically investigate the fragmentation pathways, providing a higher degree of confidence in the structural assignment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M]⁺• | C₁₆H₁₂N₂O⁺• | 248 |

| [M-NO]⁺ | C₁₆H₁₂N⁺ | 218 |

| [C₁₀H₇]⁺ | Naphthalenyl cation | 127 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. For this compound, these techniques would be particularly useful for identifying the characteristic vibrations of the nitroso group, the aromatic rings, and the C-N bonds.

The most characteristic absorption in the IR spectrum would be the N=O stretching vibration, which for N-nitrosamines typically appears in the range of 1430-1500 cm⁻¹. The C-N stretching vibrations would be expected in the 1000-1300 cm⁻¹ region. The spectra would also be rich in bands corresponding to the C-H stretching and bending vibrations of the aromatic rings, as well as the C=C stretching vibrations within the rings.

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds and the symmetric vibrations of the molecule. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| N=O Stretch | IR | 1430 - 1500 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1000 - 1300 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. While no published crystal structure for this compound is currently available, such a study would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the N-nitrosamine group and its orientation relative to the phenyl and naphthalenyl rings. It would also provide insights into the intermolecular interactions, such as π-π stacking between the aromatic rings, which govern the crystal packing. While a study on the related compound N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide has been published, the structural details are not directly transferable due to the different functional group attached to the nitrogen. google.comgoogle.com

Application of Hyphenated Analytical Techniques for Integrated Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for obtaining high-purity samples for further characterization. ijnrd.org For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly valuable. nih.govnih.gov

GC-MS is well-suited for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp It would allow for the separation of the target compound from any impurities or starting materials, with the mass spectrometer providing definitive identification.

LC-MS, particularly with high-resolution mass spectrometry (LC-HRMS), is a powerful tool for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile. researchgate.net This technique would be the method of choice for the quantification of trace levels of this compound in various matrices. The use of a diode array detector (DAD) in conjunction with the mass spectrometer in an LC-MS-DAD setup would provide simultaneous UV-Vis and mass spectral data, further enhancing the confidence in peak identification.

Computational Chemistry and Theoretical Modeling of N Naphthalen 1 Yl N Phenylnitrous Amide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of N-naphthalen-1-yl-N-phenylnitrous amide. These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of the molecule's geometry and electron distribution.

Molecular Geometry and Bonding:

Illustrative Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Representative) |

| Bond Length | N-N | 1.35 Å |

| Bond Length | N=O | 1.22 Å |

| Bond Length | N-C (Naphthyl) | 1.42 Å |

| Bond Length | N-C (Phenyl) | 1.43 Å |

| Bond Angle | N-N=O | 115° |

| Bond Angle | C(Naphthyl)-N-N | 118° |

| Bond Angle | C(Phenyl)-N-N | 120° |

| Dihedral Angle | C(Naphthyl)-N-N=O | ~180° (trans) or ~0° (cis) |

Note: These values are representative and would be determined with high precision in a specific computational study.

Electronic Properties:

Quantum chemical calculations also provide crucial information about the electronic properties of the molecule. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of this compound and understanding the influence of the surrounding environment, such as a solvent.

Conformational Analysis:

The presence of rotatable bonds, particularly around the N-N and N-aryl linkages, allows this compound to adopt various conformations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. For instance, the relative orientation of the naphthalene (B1677914) and phenyl rings can significantly impact its biological activity.

Solvent Effects:

MD simulations can explicitly model the interactions between this compound and solvent molecules. This is essential for understanding its behavior in a realistic chemical or biological environment. The solvent can influence the conformational preferences of the molecule and can play a direct role in its reactivity by stabilizing or destabilizing transition states.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetic Landscape

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms and energetic landscapes of chemical reactions involving molecules like this compound. DFT offers a good balance between computational cost and accuracy for studying complex systems.

Reaction Mechanisms:

A key area of investigation for this compound is its potential decomposition or reaction with other species. DFT can be used to model the step-by-step mechanism of these reactions, including the identification of transition states and intermediates. For example, the cleavage of the N-N bond is a likely reaction pathway for N-nitrosamides, and DFT can elucidate the energetic feasibility of such a process. nih.gov The presence of aryl groups is often essential for the reaction to proceed, likely due to the stabilization of charges developed during N-N bond cleavage. nih.gov

Energetic Landscape:

By calculating the energies of reactants, products, intermediates, and transition states, DFT can construct a detailed energetic profile of a reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, DFT studies on related N-nitrosamines have been used to understand their activation profiles and carcinogenic potential. nih.govnih.gov

Illustrative Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: This table represents a hypothetical reaction pathway and the values would be calculated for a specific reaction of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or reactivity. For this compound, QSAR can be a valuable tool for predicting its potential biological effects without the need for extensive experimental testing.

Descriptor Calculation:

QSAR models are built using a set of numerical descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape indices).

Quantum chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Model Development and Validation:

Once the descriptors are calculated for a series of related compounds with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then rigorously validated using internal and external validation techniques. Such models have been successfully applied to predict the toxicity of N-aryl compounds and N-nitrosamines. acs.orgnih.gov

In Silico Approaches for Predicting Spectroscopic Signatures

Computational methods can also be used to predict the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization.

Predicting Spectroscopic Data:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, it is possible to predict its IR spectrum. This can help in assigning the experimentally observed vibrational bands to specific functional groups, such as the N=O and C-N stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated, providing a predicted NMR spectrum. This is invaluable for interpreting experimental NMR data and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Vis spectrum. This provides insight into the electronic structure and chromophores present in the molecule.

These in silico predictions, when compared with experimental spectra, provide a powerful means of validating the computed molecular structure and electronic properties of this compound.

Biological and Environmental Research Perspectives on N Naphthalen 1 Yl N Phenylnitrous Amide

Role as a Metabolite in Biotransformation Processes

The study of N-naphthalen-1-yl-N-phenylnitrous amide in biological and environmental systems often centers on its potential formation as a metabolite, particularly in the breakdown of more complex synthetic compounds like azo dyes, and its subsequent fate in the environment. While direct research on this specific nitrous amide is limited, understanding the broader processes of enzymatic degradation and microbial metabolism of related compounds provides a framework for its potential roles.

Enzymatic Degradation of Azo Dyes and Related Compounds

Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (–N=N–), are a major class of synthetic colorants used across various industries. researchgate.netnih.gov The biotransformation of these dyes is a critical area of environmental research due to their widespread distribution and potential toxicity. researchgate.net The initial and most crucial step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond. nih.govmdpi.com This reaction is typically catalyzed by enzymes known as azoreductases, which are found in a wide variety of microorganisms. nih.gov

This enzymatic reduction breaks the dye molecule into smaller, colorless aromatic amines, some of which can be carcinogenic. nih.govnih.gov The formation of this compound would necessitate the presence of a precursor molecule containing the N-phenyl-1-naphthylamine structure within an azo dye. Following the initial azo bond cleavage, further biotransformation of the resulting aromatic amines occurs, often under aerobic conditions. nih.gov It is in these subsequent metabolic pathways that nitrosation of a secondary amine precursor, such as N-phenyl-1-naphthylamine, could potentially lead to the formation of this compound.

Laccases are another class of enzymes involved in the degradation of certain azo dyes. researchgate.netpsu.edu These enzymes, in contrast to azoreductases, employ an oxidative mechanism. researchgate.net They can act on phenolic azo dyes, generating phenoxy radicals and leading to the breakdown of the dye structure without necessarily forming aromatic amines as primary intermediates. researchgate.net

Table 1: Key Enzymes in Azo Dye Degradation and their Mechanisms

| Enzyme Class | Primary Mechanism | Typical Products | Relevance to N-Nitrosamide Formation |

| Azoreductases | Reductive cleavage of the azo bond (–N=N–) | Aromatic amines | High: Generates precursor secondary amines that can be nitrosated. |

| Laccases | One-electron oxidation of phenolic groups | Phenoxy radicals, quinones, and further breakdown products | Lower: Oxidative pathway may not lead to the formation of the necessary secondary amine precursors. researchgate.net |

| Peroxidases | Oxidative degradation | Various breakdown products | Lower: Similar to laccases, the oxidative mechanism is less likely to produce the direct precursors for nitrosation. |

Microbial Metabolism and Environmental Fate of N-Nitrosamides

The environmental fate of N-nitroso compounds, including N-nitrosamides and N-nitrosamines, is a significant concern due to their potential toxicity. nih.gov Generally, N-nitroso compounds can be subject to various environmental degradation processes, including microbial degradation and photolysis. acs.org

The stability of N-nitrosamides as a class is generally lower than that of N-nitrosamines, particularly under neutral or alkaline conditions. researchgate.net They are also susceptible to decomposition by heat and light. researchgate.net This inherent instability suggests that if this compound were formed in the environment, it might not persist for long periods. However, its degradation products would need to be considered in a full environmental risk assessment. The environmental fate of nitroaromatic compounds, which share some structural similarities, is known to be influenced by factors such as hydrolysis, photolysis, and microbial degradation. researchgate.net

Classification and Biological Implications within N-Nitroso Compound Research

N-nitroso compounds are broadly categorized into two main groups: N-nitrosamines and N-nitrosamides. pharmtech.comusp.org This classification is based on the chemical group attached to the nitrogen atom bearing the nitroso group and has profound implications for their biological activity. This compound falls into the category of N-nitrosamides. wikipedia.org

Comparative Analysis with N-Nitrosamines in Biological Contexts

The distinction between N-nitrosamides and N-nitrosamines is crucial in toxicological and regulatory contexts. pharmtech.com While both are classes of N-nitroso compounds and are often grouped together as a "cohort of concern" due to their carcinogenic potential, their mechanisms of action are fundamentally different. pharmtech.com

N-nitrosamines require metabolic activation, a process typically carried out by cytochrome P450 enzymes in the liver. usp.org This enzymatic process, often an alpha-hydroxylation, converts the stable nitrosamine (B1359907) into a reactive intermediate that can then damage DNA. usp.org This requirement for metabolic activation means that the carcinogenicity of nitrosamines can be tissue-specific, depending on the presence of the necessary enzymes.

In contrast, as direct-acting agents, N-nitrosamides like this compound (by class) can exert their effects at the site of absorption or distribution without prior metabolic processing. pharmtech.comwikipedia.org This property also means that their mutagenic potential can be readily detected in in vitro assays, such as the Ames test, without the need for a metabolic activation system (e.g., S9 fraction). usp.org

Table 2: Comparison of N-Nitrosamides and N-Nitrosamines

| Feature | N-Nitrosamides (e.g., this compound) | N-Nitrosamines |

| Requirement for Metabolic Activation | No, they are direct-acting mutagens. pharmtech.comusp.org | Yes, they are promutagens requiring enzymatic activation. pharmtech.comusp.org |

| Mechanism of Action | Spontaneous decomposition to form reactive electrophiles (e.g., diazonium ions) that alkylate DNA. wikipedia.org | Enzymatic alpha-hydroxylation to form reactive intermediates. usp.org |

| Chemical Stability | Generally unstable, especially under neutral and alkaline conditions. researchgate.net | Relatively stable. usp.org |

| Mutagenicity in vitro (Ames test) | Active without the addition of a metabolic activation system (S9). usp.org | Requires a metabolic activation system (S9) to show mutagenicity. |

| Primary Site of Action | Can act locally at the site of exposure or distribution. wikipedia.org | Often acts systemically, particularly in organs with high metabolic activity like the liver. |

This comparative analysis underscores the importance of not treating all N-nitroso compounds as a single entity in biological and environmental research. The distinct chemical properties and mechanisms of action of N-nitrosamides, the class to which this compound belongs, dictate their unique toxicological profile.

Analytical Methodologies for Detection and Quantification of N Naphthalen 1 Yl N Phenylnitrous Amide

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of N-nitrosamines, providing the necessary separation from complex matrix components prior to detection. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose. nih.gov

HPLC is a versatile technique for the analysis of a wide range of N-nitrosamines. nih.gov For a non-volatile compound like N-naphthalen-1-yl-N-phenylnitrous amide, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method Development Considerations:

Column Selection: A C18 column is a common choice for the separation of nitrosamines, offering good retention and resolution. scirp.org Columns with smaller particle sizes (e.g., sub-2 µm) can be used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve faster analysis times and higher efficiency. waters.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. thermofisher.com A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute compounds with a wide range of polarities. The addition of a small amount of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry. scirp.org

Detection: While UV detection can be used, its sensitivity and selectivity are often insufficient for trace-level quantification of nitrosamines in complex matrices. acs.org Therefore, HPLC is most commonly coupled with a mass spectrometer.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

This table is for illustrative purposes, as specific validated methods for this compound are not widely published.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. europeanpharmaceuticalreview.com this compound has a relatively high molecular weight and is expected to be non-volatile, making its direct analysis by GC challenging. However, GC could be employed if the compound is converted to a more volatile derivative.

Due to its low volatility, direct injection of this compound would require high temperatures, which could lead to thermal degradation. Therefore, derivatization would be a necessary step. While less common for nitrosamines compared to other compound classes, derivatization could potentially involve cleaving the N-NO bond and analyzing the resulting secondary amine (N-phenyl-1-naphthylamine).

Given the challenges and the availability of more direct methods like LC-MS, GC is generally not the preferred technique for large, non-volatile nitrosamines. restek.com For more volatile nitrosamines, headspace GC-MS is a common approach, but it is not suitable for this compound. europeanpharmaceuticalreview.com

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is the detector of choice for nitrosamine (B1359907) analysis due to its high sensitivity and selectivity. sigmaaldrich.com When coupled with a chromatographic separation technique, it provides a robust platform for both quantification and confirmation of identity.

LC-MS/MS is a highly sensitive and selective technique for quantifying trace levels of nitrosamines. scirp.org The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the detection of specific precursor-to-product ion transitions, which significantly reduces background noise and enhances selectivity. gcms.cz

Method Development for this compound:

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. For many nitrosamines, APCI in positive ion mode has been shown to be effective. scirp.org

MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell, and specific product ions are monitored. The selection of unique and stable transitions is key to a reliable method.

Illustrative LC-MS/MS Parameters:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 249.1 | 127.1 | 77.1 | 20 |

This table is for illustrative purposes. The exact m/z values and collision energies would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides a high degree of confidence in the identification of unknown compounds and for confirmatory analysis. fda.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm). thermofisher.comfda.gov This allows for the determination of the elemental composition of the detected ion, which is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. fda.gov

For this compound, HRMS would be used to confirm its presence by comparing the measured accurate mass of the molecular ion to its theoretical exact mass. This is particularly useful in complex matrices where isobaric interferences may be present. nih.gov

Key Advantages of HRMS:

High Specificity: The ability to measure accurate mass significantly reduces the possibility of false positives. fda.gov

Retrospective Analysis: Full-scan HRMS data allows for the retrospective analysis of samples for other compounds of interest without the need for re-injection.

Structural Elucidation: Fragmentation patterns from HRMS can be used to help elucidate the structure of unknown impurities.

Advanced Sample Preparation Strategies and Matrix Effect Mitigation

Effective sample preparation is critical for accurate and precise quantification of nitrosamines, especially at trace levels. The goal is to extract the analyte of interest from the sample matrix while removing interfering components.

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. It is a classic method but can be solvent-intensive.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of nitrosamines from various matrices. rsc.org For this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Matrix Precipitation: For samples where the analyte is dissolved in a drug substance, a strategy of dissolving the sample and then precipitating the matrix by adding an anti-solvent can be effective. ipa-india.org This leaves the analyte in the supernatant, which can then be analyzed.

Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a common challenge in LC-MS analysis. ipa-india.org Several strategies can be employed to mitigate these effects:

Effective Sample Cleanup: The use of SPE or other cleanup techniques can significantly reduce matrix effects by removing interfering compounds.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is the most effective way to compensate for matrix effects. ipa-india.org The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

Matrix-Matched Calibration: If an isotope-labeled internal standard is not available, creating calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

Method Validation Parameters and Quality Assurance in Research Protocols

The validation of analytical methods is a critical requirement for the reliable detection and quantification of this compound. Regulatory bodies and quality standards mandate that any analytical procedure employed for quantitative analysis must be validated to ensure its suitability for the intended purpose. acs.orgnih.gov This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. edqm.eu Furthermore, robust quality assurance protocols are integral to maintaining the integrity and consistency of analytical results over time.

Method validation for this compound encompasses a range of performance characteristics that must be thoroughly evaluated. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Each of these parameters provides essential information about the reliability and limitations of the analytical method.

Quality assurance in research protocols for the analysis of this compound involves a systematic approach to ensure that the analytical data generated are of a known and documented quality. This includes the routine use of control samples, participation in proficiency testing schemes, and adherence to standard operating procedures (SOPs). The overarching goal of both method validation and quality assurance is to guarantee that the analytical results are accurate, reproducible, and fit for their intended purpose, which is crucial in research and regulatory settings. edqm.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp For the analysis of this compound, this means that the method must be able to distinguish it from other structurally similar compounds, isomers, or other nitrosamines that might be present in the sample.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) offers excellent selectivity for the analysis of nitrosamines. ijpsjournal.comresearchgate.net The high mass accuracy of HRMS allows for the confident identification of this compound based on its exact mass, minimizing the risk of false positives. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, providing an additional layer of confirmation.

To demonstrate specificity, analytical methods are typically challenged with a variety of potentially interfering substances. This may include other nitrosamines, precursors of this compound, and known degradation products. The absence of any significant interference at the retention time of the target analyte confirms the specificity of the method.

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of this compound are prepared at different concentrations and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (r²) is used to evaluate the linearity of the method, with a value of 0.99 or greater typically being considered acceptable.

The analytical range is determined based on the specific application of the method. For trace-level quantification, the range should encompass the expected concentrations of this compound in the samples, including any relevant regulatory limits.

Table 1: Representative Linearity and Range Data for Nitrosamine Analysis

| Parameter | Typical Value |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Calibration Range | 0.5 - 100 ng/mL |

| Number of Calibration Points | 5 - 7 |

Note: The values presented in this table are representative and may vary depending on the specific analytical method and instrumentation used.

Accuracy and Precision

Accuracy is a measure of the closeness of the analytical results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the certified value. Alternatively, accuracy can be determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Reproducibility: Precision between different laboratories, often assessed through collaborative studies. edqm.eu

Table 2: Representative Accuracy and Precision Data for Nitrosamine Analysis

| Parameter | Acceptance Criteria |

| Accuracy (as % Recovery) | 80 - 120% |

| Repeatability (RSD%) | ≤ 15% |

| Intermediate Precision (RSD%) | ≤ 20% |

Note: The acceptance criteria presented in this table are typical for trace analysis and may be adjusted based on the specific requirements of the analytical method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pmda.go.jp For impurity analysis, the LOQ is a more critical parameter than the LOD. pmda.go.jp

The determination of LOD and LOQ is crucial for methods intended to measure trace levels of this compound, as regulatory limits for nitrosamines are often very low. acs.org These parameters can be estimated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.

Highly sensitive analytical techniques such as LC-MS/MS are often required to achieve the low LOD and LOQ values needed for nitrosamine analysis in various matrices. nih.govijpsjournal.com

Table 3: Representative LOD and LOQ Values for Nitrosamine Analysis by LC-MS/MS

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

| N-Nitrosodimethylamine (NDMA) | 0.01 | 0.03 |

| N-Nitrosodiethylamine (NDEA) | 0.01 | 0.03 |

| N-(2-hydroxyethyl)-N-phenylnitrous amide | 0.045 | 0.15 |

Source: Adapted from various studies on nitrosamine analysis. nih.gov These values are illustrative and the actual LOD and LOQ for this compound would need to be determined experimentally.

Use of Certified Reference Materials and Inter-laboratory Comparisons

Certified Reference Materials (CRMs) are materials that are homogenous and stable with respect to one or more specified properties, and for which property values, uncertainties, and traceability have been established. The use of CRMs is a cornerstone of quality assurance in analytical chemistry. For the analysis of this compound, CRMs, if available, would be used to validate analytical methods, calibrate instruments, and assess the accuracy of results.

Inter-laboratory comparisons, also known as proficiency testing, are another vital component of quality assurance. edqm.eu These studies involve multiple laboratories analyzing the same set of samples to assess their analytical performance. edqm.eu Participation in such programs provides an external and objective evaluation of a laboratory's competence and the reliability of its analytical methods for the determination of this compound. The results from inter-laboratory studies can help identify potential biases in a method and ensure that the results are comparable across different laboratories. edqm.eu

Future Research Directions and Emerging Areas for N Naphthalen 1 Yl N Phenylnitrous Amide

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of N-nitrosamides traditionally involves the nitrosation of a corresponding amide. For N-naphthalen-1-yl-N-phenylnitrous amide, this would typically involve the reaction of N-phenyl-1-naphthylamine with a nitrosating agent. Future research should focus on developing more efficient, selective, and sustainable synthetic methods.

Key research objectives include:

Development of Novel Catalytic Systems: Investigation into transition metal catalysts (e.g., copper, palladium, or iron-based systems) could offer milder reaction conditions and improved yields compared to traditional methods that often rely on stoichiometric amounts of acidic reagents.

Flow Chemistry Synthesis: The use of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher purity products and safer handling of potentially unstable intermediates.

Photocatalytic and Electrochemical Methods: These emerging synthetic strategies offer green alternatives to conventional synthesis. Light or electrical energy can be used to generate the reactive nitrosating species, minimizing waste and avoiding harsh reagents.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Method | Potential Advantages | Research Challenges |

| Traditional Nitrosation | Well-established methodology. | Often requires strong acids, potential for side reactions. |

| Transition Metal Catalysis | High efficiency, selectivity, and milder conditions. | Catalyst screening and optimization are required. |

| Flow Chemistry | Enhanced safety, purity, and scalability. | Initial setup costs and engineering expertise needed. |

| Photocatalysis/Electrochemistry | Green and sustainable approach. | Development of suitable photocatalysts or electrodes. |

Deeper Mechanistic Understanding of Complex Biological and Environmental Transformations

N-nitrosamides are known for their biological activity, which is often linked to their ability to act as alkylating agents upon decomposition. Understanding the transformation pathways of this compound is crucial for evaluating its potential toxicological profile and environmental fate.

Future mechanistic studies should aim to:

Elucidate Decomposition Pathways: Investigate the thermal, photochemical, and metabolic decomposition of the compound. This includes identifying the reactive intermediates formed, such as diazonium ions or carbocations, which are likely to interact with biological macromolecules.

Identify Metabolic Products: In vitro and in vivo studies using liver microsomes or model organisms can help identify the metabolites of this compound. This information is vital for understanding its bioactivation and detoxification pathways.

Assess Environmental Persistence and Degradation: Studies on its stability and degradation in different environmental compartments (soil, water) will be necessary to predict its environmental impact. This includes investigating its susceptibility to microbial degradation and hydrolysis.

Integration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational models can accelerate the discovery process.

Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, stability, and spectroscopic properties. This can aid in the interpretation of experimental data.

Molecular Dynamics Simulations: These simulations can provide insights into the compound's behavior in different environments, such as its interaction with biological membranes or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building models based on a series of related N-nitrosamide derivatives, it may be possible to predict the biological activity or toxicity of this compound.

Development of Innovative Sensor Technologies and Rapid Detection Methods

The ability to detect and quantify this compound in various matrices is essential for both research and potential future applications. Developing sensitive and selective detection methods is a key research goal.

Promising avenues for sensor development include:

Electrochemical Sensors: Designing electrodes modified with specific recognition elements that can selectively bind to the target molecule and produce a measurable electrical signal.

Optical Sensors: Developing fluorescent or colorimetric probes that exhibit a change in their optical properties upon interaction with this compound.

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide high sensitivity and specificity for the detection and quantification of the compound in complex samples.

Investigation of Broader Chemical Space for Naphthalene- and Phenyl-Substituted Nitrosamide Derivatives

The core structure of this compound offers a versatile scaffold for the synthesis of a library of related compounds. Exploring this chemical space could lead to the discovery of molecules with fine-tuned properties.

Future synthetic efforts should focus on:

Substitution on the Naphthalene (B1677914) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) on the naphthalene moiety to modulate the electronic properties and reactivity of the nitrosamide.

Substitution on the Phenyl Ring: Similar to the naphthalene ring, modifying the phenyl group can influence the compound's stability, solubility, and biological interactions.

Varying the Amide Moiety: While the focus is on the N-phenyl-1-naphthylamine core, exploring other secondary amine precursors could lead to novel nitrosamides with diverse characteristics.

The systematic exploration of these derivatives, coupled with the research directions outlined above, will provide a comprehensive understanding of this class of compounds and pave the way for their potential application in various scientific fields.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm structural integrity, with aromatic proton signals typically appearing between δ 7.2–8.5 ppm .

- IR : Stretching vibrations for the nitrous amide group (N–N=O) appear near 1510–1632 cm⁻¹ .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs) resolves bond lengths and angles, critical for validating tautomeric forms. For example, C–N bond lengths in the nitrous amide group should align with values reported for similar compounds (~1.30–1.35 Å) .

How do computational methods enhance the understanding of electronic properties and reactivity of this compound?

Advanced Research Focus